molecular formula C30H37Cl2IN2O2 B1191875 UCB 35625

UCB 35625

カタログ番号: B1191875
分子量: 655.44
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent chemokine CCR1 and CCR3 receptor antagonist. Inhibits MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants (IC50 values are 9.57 and 93.8 nM respectively). Antagonizes CCR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM). 

科学的研究の応用

Hematopoietic Stem Cell Transplantation

Umbilical Cord Blood (UCB) is a valuable source of hematopoietic stem cells (HSCs) for allogeneic transplantation, offering rapid availability and less stringent requirements for HLA matching compared to other sources. However, UCB's limited HSC count can lead to delayed engraftment and higher mortality rates. Strategies like ex vivo modulation with dmPGE2 and StemRegenin-1 (SR-1) have been explored to increase the effective dose of HSCs, showing promising results in terms of safety and therapeutic potential, leading to accelerated neutrophil recovery and enhanced hematopoietic recovery (Cutler et al., 2013), (Wagner et al., 2016).

Cord Blood Banking

The practice of cord blood banking has grown, with around 800,000 units stored in public banks and over 4 million in private banks worldwide. This growth stems from UCB's potential in treating a variety of diseases. The field faces challenges like improving engraftment and expanding the use of UCB cells, which are being addressed through innovative research and novel clinical trials (Mayani et al., 2019).

Cryopreservation of UCB Cells

Cryopreservation is essential for UCB banking and transplantation. Studies have focused on optimizing cryopreservation conditions for CD34+ HSCs/HPCs from UCB, finding that conditions like 10% DMSO and 2% human albumin are optimal. These conditions ensure high viability and recovery rates post-thaw, which is crucial for effective UCB transplantation (Meyer et al., 2006).

UCB Transplantation Challenges and Solutions

UCB transplants are associated with slow engraftment and delayed immune reconstitution. Several strategies, like enhancing myeloid and lymphoid recovery through cell expansion, homing, and immune cell isolation, are being investigated to overcome these challenges. These strategies aim to improve outcomes and expand the therapeutic potential of UCB transplantation (Danby & Rocha, 2014).

Future Prospects of UCB

UCB's potential extends beyond hematopoietic transplantation to areas like immunotherapy, tissue engineering, and regenerative medicine. Its immune tolerance and HLA disparity make it a promising source for various therapeutic applications. Ongoing research focuses on overcoming limitations like cell number and immaturity to fully utilize UCB's potential (Berglund et al., 2017).

UCB in Regenerative Medicine

Emerging studies are exploring the use of UCB for regenerative medicine, particularly its application in neurologic diseases. The potential of UCB in this field is significant but still in the early stages of research and clinical trials. This area represents a promising future direction for UCB applications (McKenna & Sheth, 2011).

特性

分子式

C30H37Cl2IN2O2

分子量

655.44

同義語

1,4-trans-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。